molecular formula C6H9NO B2367810 2-(Cyclopropylmethoxy)acetonitrile CAS No. 135290-23-2

2-(Cyclopropylmethoxy)acetonitrile

Cat. No.: B2367810
CAS No.: 135290-23-2
M. Wt: 111.144
InChI Key: KAFIYBBHRSAACA-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)acetonitrile is an organic compound with the molecular formula C6H9NO It is characterized by the presence of a cyclopropylmethoxy group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Cyclopropylmethoxy)acetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanol with acetonitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium cyanide or other nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)benzaldehyde
  • 2-(Cyclopropylmethoxy)phenylacetonitrile
  • Cyclopropylmethylamine

Uniqueness

2-(Cyclopropylmethoxy)acetonitrile is unique due to the presence of both a cyclopropylmethoxy group and a nitrile group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(cyclopropylmethoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-3-4-8-5-6-1-2-6/h6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFIYBBHRSAACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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